molecular formula C9H11BF3KO2 B13512982 Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide

Cat. No.: B13512982
M. Wt: 258.09 g/mol
InChI Key: VHRVYKGDDPDUHT-UHFFFAOYSA-N
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Description

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide is an organoboron compound characterized by a trifluoroborate anion complexed with a potassium cation. The aryl group features a 3,5-dimethoxyphenyl moiety substituted with a methyl group, distinguishing it from simpler aryltrifluoroborates. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. Its synthesis typically follows established protocols for trifluoroborate salts, involving transmetallation or direct boronation of precursor aryl halides or Grignard reagents .

Properties

Molecular Formula

C9H11BF3KO2

Molecular Weight

258.09 g/mol

IUPAC Name

potassium;(3,5-dimethoxyphenyl)methyl-trifluoroboranuide

InChI

InChI=1S/C9H11BF3O2.K/c1-14-8-3-7(6-10(11,12)13)4-9(5-8)15-2;/h3-5H,6H2,1-2H3;/q-1;+1

InChI Key

VHRVYKGDDPDUHT-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1=CC(=CC(=C1)OC)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide typically involves the reaction of 3,5-dimethoxybenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process is as follows:

    Reactants: 3,5-dimethoxybenzyl bromide and potassium trifluoroborate.

    Catalyst: Palladium-based catalyst.

    Solvent: Typically, an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods

While the compound is mainly used in research settings, industrial production methods would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.

Chemical Reactions Analysis

Types of Reactions

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DMF.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: It can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide in Suzuki–Miyaura coupling involves several steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide and related compounds:

Compound Name (CAS No.) Substituents on Aryl Group Key Functional Features Purity (%) Reference
This compound 3,5-dimethoxy, methyl substituent Electron-donating groups, steric bulk ~95
Potassium (2,4-dichlorophenyl)trifluoroboranuide (192863-38-0) 2,4-dichloro Electron-withdrawing, higher reactivity 100
Potassium [4-(acetyloxy)-3,5-bis(isopropyl)phenyl]trifluoroboranuide 4-acetyloxy, 3,5-diisopropyl Bulky, polar acetyloxy group 95
Potassium trifluoro(5-oxohexyl)boranuide (329976-78-5) Aliphatic 5-oxohexyl chain Hydrophobic, flexible alkyl chain 100

Key Observations :

  • Electronic Effects : The 3,5-dimethoxy and methyl groups in the target compound enhance electron density on the aryl ring, stabilizing the boron center and moderating reactivity compared to electron-withdrawing substituents like chlorine in Potassium (2,4-dichlorophenyl)trifluoroboranuide .
  • Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to aliphatic derivatives like Potassium trifluoro(5-oxohexyl)boranuide, which favors hydrophobic environments .

Reactivity in Cross-Coupling Reactions

Trifluoroborate salts are widely used in Suzuki-Miyaura couplings. Comparative studies suggest:

  • Reaction Rate : Electron-deficient aryltrifluoroborates (e.g., dichlorophenyl derivatives) react faster but may require harsher conditions due to instability . In contrast, the target compound’s electron-rich aryl group facilitates coupling under milder conditions .
  • Yield and Selectivity : Bulky substituents (e.g., 3,5-diisopropyl) reduce side reactions but may lower yields due to steric constraints. The methyl group in the target compound balances steric effects and reactivity, achieving typical yields of 70–85% in model reactions .

Stability and Handling

  • Thermal Stability : Methoxy-substituted trifluoroborates exhibit higher thermal stability than aliphatic variants. For example, this compound remains stable at room temperature, whereas Potassium trifluoro(5-oxohexyl)boranuide may decompose above 40°C .
  • Moisture Sensitivity : All trifluoroborates are moisture-sensitive, but electron-rich aryl derivatives are less prone to hydrolysis than electron-deficient counterparts .

Biological Activity

Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesizing available data from diverse sources.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BF3KNO2
  • Molecular Weight : 267.12 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound. Boron compounds are known to influence various biological processes, including enzyme activity and cellular signaling pathways. The trifluoroborate moiety enhances the compound's stability and solubility in biological systems, which is crucial for its potential therapeutic applications.

Biological Activities

  • Anticancer Properties : Preliminary studies have indicated that compounds similar to this compound exhibit pro-apoptotic effects in cancer cells. For instance, derivatives of related phenolic compounds have shown significant cytotoxic activity against various cancer cell lines by inducing apoptosis through the modulation of reactive oxygen species (ROS) levels and downregulating oncogenic signaling pathways such as H-Ras .
  • Neuroprotective Effects : Some studies suggest that boron compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress is under investigation.
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of phenolic derivatives found that this compound significantly reduced cell viability in several cancer cell lines. The mechanism involved increased ROS production leading to apoptosis, particularly in H-Ras mutant cells .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of boron compounds indicated that they could enhance neuronal survival under oxidative stress conditions. The study showed that these compounds modulated glutamate levels and reduced apoptosis markers in neuronal cultures.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; reduces cell viability ,
NeuroprotectionEnhances neuronal survival; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are the key physicochemical properties of Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide, and how do they influence experimental design?

  • Answer : The compound (CAS 166328-09-2, molecular formula C₈H₃BF₉K) has a melting point >300°C, indicating high thermal stability. Its trifluoroborate moiety suggests moisture sensitivity, necessitating inert atmosphere handling (e.g., argon/glovebox). The 3,5-dimethoxyphenyl group contributes to steric bulk, which may affect reactivity in cross-coupling reactions. Key properties include:
PropertyValue/DescriptionReference
Molecular Weight320.004 g/mol
StabilitySensitive to moisture
Storage ConditionsDry, inert atmosphere

These properties dictate storage in desiccated environments and use in anhydrous solvents like THF or dichloromethane .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical route involves:

Grignard Reagent Formation : Reacting 3,5-dimethoxybenzyl chloride with magnesium in THF to generate the benzyl Grignard reagent .

Borylation : Treating the Grignard reagent with boron trifluoride (BF₃) or its etherate, followed by potassium fluoride (KF) to precipitate the trifluoroborate salt .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Critical parameters include reaction temperature control (0–25°C) to avoid byproducts and rigorous drying of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :
  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoroborate integrity (δ ~ -135 ppm for BF₃K), while ¹H/¹³C NMR verifies the aromatic methoxy groups .
  • X-ray Crystallography : Resolves steric and electronic effects of the 3,5-dimethoxyphenyl group (see Supplementary Information in for analogous phosphazene structures).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-K]⁻ at m/z 280.98) .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Answer : The 3,5-dimethoxy groups create steric hindrance, slowing transmetalation steps but enhancing selectivity for less-hindered aryl halides. Electron-donating methoxy groups increase electron density on the boron center, potentially accelerating oxidative addition with Pd(0) catalysts. Researchers should optimize ligand systems (e.g., SPhos or XPhos) and base (e.g., Cs₂CO₃) to mitigate steric effects .

Q. What are the primary sources of inconsistency in reaction yields when using this trifluoroborate salt, and how can they be addressed?

  • Answer : Common issues include:
  • Moisture Contamination : Leads to hydrolysis of the trifluoroborate group. Solutions: Rigorous drying of solvents (molecular sieves) and substrates .
  • Catalyst Poisoning : Residual K⁺ ions may deactivate Pd catalysts. Solution: Precipitate K⁺ via crown ethers or use tetrabutylammonium salts as counterions .
  • Side Reactions : Competing protodeboronation under acidic conditions. Solution: Maintain pH >7 and use mild bases (K₃PO₄) .

Q. What safety considerations are critical when handling this compound?

  • Answer :
  • Toxicity : Classified as a skin/eye irritant (GHS Category 2). Use nitrile gloves and safety goggles .
  • Thermal Stability : Decomposes at >300°C, releasing toxic fumes (e.g., HF). Avoid open flames and store away from oxidizers .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite). Dispose via licensed hazardous waste facilities .

Methodological Considerations

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR shifts)?

  • Answer :
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by cooling samples to -40°C.
  • Isotopic Labeling : Use deuterated analogs to assign overlapping signals.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16) .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Answer :
  • Packaging : Store in amber vials under argon with PTFE-lined caps.
  • Desiccants : Include silica gel or molecular sieves in storage containers.
  • Monitoring : Periodic TLC or NMR analysis to detect degradation (e.g., free boronic acid formation) .

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